
N-(2-((4-(2-フルオロフェニル)ピペラジン-1-イル)スルホニル)エチル)-2-メチルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide” is a chemical compound that has been studied in the context of its potential biological activities . It has been mentioned in the context of structure-activity relationship studies of similar compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the use of 2-aroylamino-3,3-dichloroacrylonitriles as starting materials and employs efficient reaction conditions . The final compounds are fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain biological activities .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, particularly in the context of their interactions with biological targets . For example, it was found that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on certain targets .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .科学的研究の応用
ヒト平衡型ヌクレオシドトランスポーター阻害剤
この化合物は、ヌクレオチド合成、アデノシンの機能調節、化学療法において重要な役割を果たす平衡型ヌクレオシドトランスポーター(ENT)の新規阻害剤として研究されてきました . この化合物は、ENT1よりもENT2に対して選択性が高い .
ピペラジンの合成
この化合物は、幅広い生物学的および薬理学的活性を持つピペラジン誘導体の合成に関与しています . その方法には、1,2-ジアミン誘導体とスルホニウム塩の環化、ウギ反応、N-求核剤によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加、平行固相合成、光触媒合成などがあります .
抗ウイルス療法
この化合物を含むベンズアミド系5-アミノピラゾールとその縮合ヘテロ環は、H5N1型インフルエンザウイルスに対して顕著な抗ウイルス活性を示しています. これは、抗ウイルス療法の開発における可能性を示しています.
抗がん用途
この化合物の新規誘導体の合成も、抗がん用途のために研究されてきました.
2-置換キラルピペラジンの合成
この化合物は、保護された1,2-ジアミンと2-ブロモエチルジフェニルスルホニウムトリフラートを塩基性条件下で反応させることにより、2-置換キラルピペラジンの合成に使用されてきました .
ピペラジノピロリジノンの合成
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, and it has been demonstrated that it is more selective to ENT2 than to ENT1 . The interaction of the compound with its targets leads to changes in the transport of nucleosides across the cell membrane, affecting the cellular functions that rely on these molecules.
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the transport of nucleosides across the cell membrane . This can affect a variety of cellular functions, including nucleotide synthesis and adenosine regulation.
将来の方向性
The future directions for the study of similar compounds include further modification of the chemical structure to develop even better inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, further structural modifications are suggested in the quest for more potent anticancer agents .
生化学分析
Biochemical Properties
The biochemical properties of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide change over time . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions .
Subcellular Localization
The subcellular localization of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide and its effects on activity or function are areas of active research . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-6-2-3-7-17(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMFKFJFTMWLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)
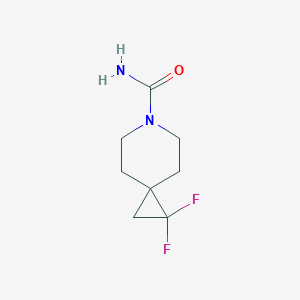
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
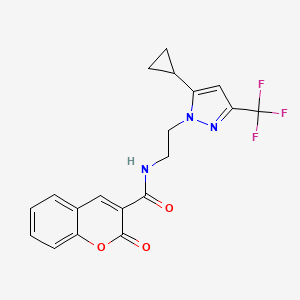
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)
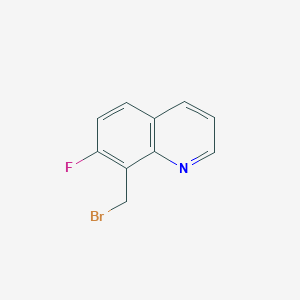
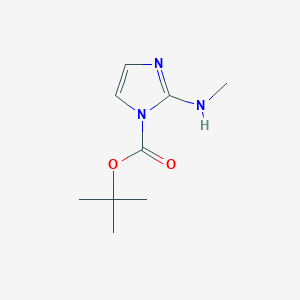
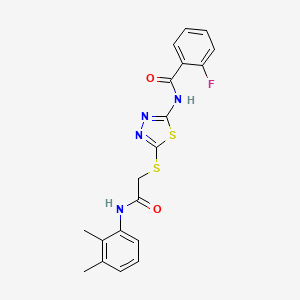
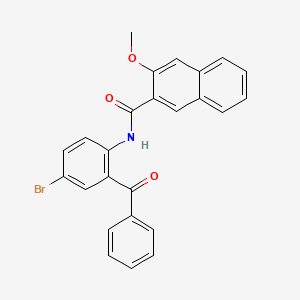
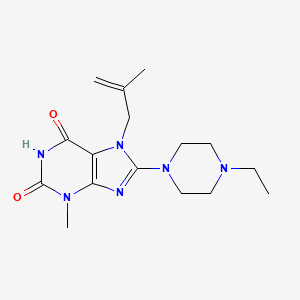
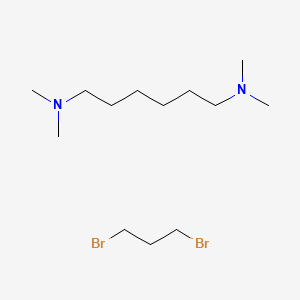
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride](/img/structure/B2447840.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2447841.png)
